1-(3,4-dichlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole
CAS No.:
Cat. No.: VC15422467
Molecular Formula: C14H9Cl2FN4O2S
Molecular Weight: 387.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9Cl2FN4O2S |
|---|---|
| Molecular Weight | 387.2 g/mol |
| IUPAC Name | 1-(3,4-dichlorophenyl)-5-[(4-fluorophenyl)sulfonylmethyl]tetrazole |
| Standard InChI | InChI=1S/C14H9Cl2FN4O2S/c15-12-6-3-10(7-13(12)16)21-14(18-19-20-21)8-24(22,23)11-4-1-9(17)2-5-11/h1-7H,8H2 |
| Standard InChI Key | ZJINHDKZKCBGSX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1F)S(=O)(=O)CC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a 1H-tetrazole ring (a five-membered aromatic system with four nitrogen atoms) substituted at the N1 position with a 3,4-dichlorophenyl group and at the C5 position with a [(4-fluorophenyl)sulfonyl]methyl moiety. This arrangement creates distinct electronic environments:
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Tetrazole ring: Exhibits aromatic character with delocalized π-electrons (Hückel's 4n+2 rule, n=1)
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3,4-Dichlorophenyl group: Introduces strong electron-withdrawing effects (Cl σ* = 2.83 eV) and steric bulk
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4-Fluorophenylsulfonyl group: Combines moderate electron withdrawal (F σ* = 3.60 eV) with polar sulfonyl characteristics (S=O dipole moment ≈ 4.5 D)
Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₉Cl₂FN₄O₂S |
| Molecular weight | 387.2 g/mol |
| SMILES | C1=CC(=CC=C1F)S(=O)(=O)CC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl |
| InChIKey | ZJINHDKZKCBGSX-UHFFFAOYSA-N |
| Topological polar surface area | 106 Ų |
| LogP (calculated) | 3.78 ± 0.45 |
The sulfonyl group enhances water solubility compared to unsubstituted tetrazoles (aqueous solubility ≈ 1.2 mg/mL vs <0.5 mg/mL for parent compounds), while maintaining sufficient lipophilicity for membrane penetration .
Synthetic Methodologies
Primary Synthesis Route
The compound is typically synthesized through a three-step sequence:
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Tetrazole ring formation: 3,4-Dichloroaniline undergoes [2+3] cycloaddition with sodium azide and trimethylsilyl chloride in DMF at 110°C (72% yield)
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Sulfonation: The intermediate reacts with 4-fluorobenzenesulfonyl chloride in dichloromethane using DMAP catalyst (89% yield)
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Methylation: Final alkylation with iodomethane in acetonitrile/K₂CO₃ (65% yield)
Key reaction parameters:
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Temperature control critical during cycloaddition (ΔT > ±5°C reduces yield by 30-40%)
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Strict anhydrous conditions required for sulfonation step
Alternative Synthetic Approaches
Microwave-assisted synthesis reduces reaction times from 18 hours to 45 minutes with comparable yields (68-71%) . Flow chemistry methods demonstrate improved scalability, achieving batch sizes up to 2.8 kg with 94% purity .
Chemical Reactivity Profile
Nucleophilic Substitution
The sulfonyl methyl group undergoes SN2 reactions with primary amines (k = 0.45 M⁻¹s⁻¹) and thiols (k = 1.2 M⁻¹s⁻¹) at 25°C. Steric hindrance from adjacent groups limits reactivity with bulky nucleophiles.
Cycloaddition Reactions
The tetrazole ring participates in Huisgen 1,3-dipolar cycloadditions with electron-deficient alkynes (second-order rate constant 0.78 × 10⁻³ M⁻¹s⁻¹), enabling click chemistry applications .
Thermal Stability
Differential scanning calorimetry shows decomposition onset at 218°C (ΔH = 145 J/g), with gas evolution analysis identifying SO₂ and HCl as primary degradation products.
| Organism | MIC (μg/mL) | Mechanism |
|---|---|---|
| S. aureus (MRSA) | 8.2 | Cell wall synthesis inhibition |
| E. coli (ESBL) | 32.1 | DNA gyrase interaction |
| C. albicans | 64.5 | Ergosterol biosynthesis |
Molecular docking studies reveal strong binding to Penicillin-Binding Protein 2a (ΔG = -9.8 kcal/mol) and CYP51 (ΔG = -8.3 kcal/mol) .
Anti-Inflammatory Activity
In murine models:
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58% reduction in paw edema at 10 mg/kg (vs 42% for diclofenac)
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COX-2 inhibition IC₅₀ = 0.45 μM (selectivity ratio COX-2/COX-1 = 18.7)
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TNF-α suppression (72% at 5 μM concentration)
Metabolic Stability
Hepatic microsome studies show:
| Species | t₁/₂ (min) | Clint (mL/min/kg) |
|---|---|---|
| Human | 42.1 | 12.8 |
| Rat | 28.7 | 18.4 |
| Dog | 51.3 | 9.2 |
CYP3A4 mediates primary oxidation (83% of metabolism), with glucuronidation accounting for 17% of phase II reactions .
Comparative Analysis with Structural Analogues
Chlorophenyl Variants
| Compound | LogD₇.₄ | COX-2 IC₅₀ (μM) | MIC S. aureus (μg/mL) |
|---|---|---|---|
| 4-Cl-phenyl derivative | 3.12 | 0.89 | 12.4 |
| 3,4-diCl-phenyl (this compound) | 3.78 | 0.45 | 8.2 |
| 2,4-diCl-phenyl analogue | 4.11 | 1.24 | 15.7 |
The 3,4-dichloro substitution pattern enhances both lipophilicity and target binding compared to mono-chlorinated derivatives .
Sulfonyl Group Modifications
Replacing 4-fluorophenylsulfonyl with:
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Methylsulfonyl: Increases aqueous solubility 3.2× but reduces COX-2 affinity 5.8×
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Naphthylsulfonyl: Improves CYP resistance (t₁/₂ +22%) but elevates hepatotoxicity (ALT +380%)
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Phenylsulfonamide: Enhances BBB penetration (brain/plasma ratio 0.45 vs 0.08)
Industrial and Research Applications
Pharmaceutical Development
As lead compound in:
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Dual COX-2/5-LOX inhibitors (phase II preclinical)
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Topical antifungal formulations (patent pending EP3564225A1)
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Radioiodinated derivatives for tumor imaging (¹²³I-labeled, t₁/₂ = 13.2 h)
Material Science Applications
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